molecular formula C7H7ClN2O B14068964 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine CAS No. 2306262-11-1

4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine

Cat. No.: B14068964
CAS No.: 2306262-11-1
M. Wt: 170.59 g/mol
InChI Key: FJFMIUFKCRYBQJ-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorine atom and the pyrano ring system imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with an appropriate aldehyde or ketone in the presence of a base, leading to the formation of the pyrano ring system . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the repair of damaged DNA . This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The compound’s ability to interact with other molecular targets and pathways is also being explored in ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is unique due to the presence of the chlorine atom and the specific arrangement of the pyrano and pyrimidine rings

Properties

CAS No.

2306262-11-1

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN2O/c8-7-5-1-2-11-3-6(5)9-4-10-7/h4H,1-3H2

InChI Key

FJFMIUFKCRYBQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NC=N2)Cl

Origin of Product

United States

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